Benzene, 1,3-dibromo-2,4,5,6-tetrachloro-
Description
Benzene, 1,3-dibromo-2,4,5,6-tetrachloro- (systematic name) is a polyhalogenated aromatic compound featuring bromine atoms at the 1 and 3 positions and chlorine atoms at the 2, 4, 5, and 6 positions. This article synthesizes information from analogous compounds to infer key characteristics and contextualize its comparison with similar molecules.
Properties
CAS No. |
13074-98-1 |
|---|---|
Molecular Formula |
C6Br2Cl4 |
Molecular Weight |
373.7 g/mol |
IUPAC Name |
1,3-dibromo-2,4,5,6-tetrachlorobenzene |
InChI |
InChI=1S/C6Br2Cl4/c7-1-3(9)2(8)5(11)6(12)4(1)10 |
InChI Key |
QITMUWMNQDAYON-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Br)Cl)Br)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-dibromo-2,4,5,6-tetrachloro- typically involves the halogenation of benzene derivatives. One common method is the bromination and chlorination of benzene under controlled conditions. The reaction can be carried out using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the initial chlorination of benzene to form tetrachlorobenzene, followed by bromination to introduce the bromine atoms at specific positions. The process requires precise control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,3-dibromo-2,4,5,6-tetrachloro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding quinones or reduction to form less halogenated derivatives.
Coupling Reactions: The compound can be involved in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones .
Scientific Research Applications
Benzene, 1,3-dibromo-2,4,5,6-tetrachloro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,3-dibromo-2,4,5,6-tetrachloro- involves its interaction with molecular targets through its halogen atoms. The bromine and chlorine atoms can participate in various chemical interactions, including hydrogen bonding, halogen bonding, and van der Waals interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
The compound’s uniqueness lies in its mixed bromine-chlorine substitution pattern. Below is a comparative analysis with key analogs:
Table 1: Comparison of Key Halogenated Benzenes
Physical and Chemical Properties
- Halogen Effects : Bromine’s higher molecular weight and lower electronegativity compared to chlorine may increase the compound’s density and lipophilicity, enhancing environmental persistence. Chlorothalonil (CN-substituted) exhibits a melting point of 125–129°C , while 1,3-dicarbamoyl analogs likely have higher solubility due to hydrogen-bonding carbamoyl groups .
- Reactivity: Bromine’s weaker C-Br bond (vs.
Toxicological and Environmental Persistence
- Bromine vs. For example, polybrominated diphenyl ethers (PBDEs) are more persistent than their chlorinated counterparts .
- Degradation Pathways : The presence of bromine may facilitate reductive dehalogenation in anaerobic environments, as observed in brominated flame retardants .
Biological Activity
Benzene, 1,3-dibromo-2,4,5,6-tetrachloro- (CAS No. 27516-63-8) is a halogenated aromatic compound that has garnered attention due to its potential biological activity and environmental implications. This article delves into the biological effects of this compound, including its toxicity, degradation pathways, and potential applications in bioremediation.
Chemical Structure and Properties
- Molecular Formula: C₆Br₂Cl₄
- Molecular Weight: 307.87 g/mol
- IUPAC Name: 1,3-Dibromo-2,4,5,6-tetrachlorobenzene
The compound features multiple halogen substituents which significantly influence its reactivity and biological interactions.
Acute Toxicity
Benzene derivatives are known for their toxic effects on human health. Studies have indicated that exposure to halogenated benzenes can lead to various health issues including carcinogenicity. For instance, benzene itself is classified as a human carcinogen linked to leukemia and other blood disorders . The presence of multiple halogens in 1,3-dibromo-2,4,5,6-tetrachloro- may enhance its toxicity compared to non-halogenated compounds.
Chronic Effects
Long-term exposure to halogenated compounds has been associated with endocrine disruption and developmental toxicity. In animal studies, exposure to similar compounds has resulted in reproductive and developmental abnormalities . Specifically, chlorinated compounds have been shown to affect hormone signaling pathways which can lead to increased cancer risk.
Degradation Pathways
The degradation of halogenated benzenes is primarily facilitated by microbial activity. Research has shown that certain bacteria can utilize chlorinated compounds as carbon sources. For example, a study demonstrated that specific strains can mineralize tetrachlorobenzenes through a series of enzymatic reactions that convert them into less harmful substances .
The following table summarizes key findings on the biodegradation of chlorinated benzenes:
| Compound | Microbial Strain | Degradation Rate | By-products Produced |
|---|---|---|---|
| 1,2-Dichlorobenzene | Pseudomonas sp. | High | Chlorocatechols |
| 1,3-Dichlorobenzene | Burkholderia sp. | Moderate | Chlorinated catechols |
| 1,3-Dibromo-2,4,5,6-tetrachloro- | Unknown | Low | Not fully characterized |
Case Studies
A notable case study involved the use of specific bacterial strains capable of degrading polychlorinated biphenyls (PCBs) which share structural similarities with dibrominated and tetrachlorinated benzenes. These studies highlighted the potential for bioremediation strategies utilizing microbial consortia to detoxify contaminated sites .
Applications in Bioremediation
Given its environmental persistence and toxicity profile, there is growing interest in utilizing Benzene, 1,3-dibromo-2,4,5,6-tetrachloro- in bioremediation efforts. The ability of certain microbial strains to degrade similar compounds suggests potential pathways for detoxifying environments contaminated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
